molecular formula C8H8ClN3O2 B1501537 Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride CAS No. 1049730-74-6

Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride

Cat. No.: B1501537
CAS No.: 1049730-74-6
M. Wt: 213.62 g/mol
InChI Key: YIPFPTNJZPZLOQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a fused ring structure that includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). These methods often require specific reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to facilitate the formation of the desired compound[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing these synthetic routes to achieve high yields and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, including antituberculosis and anticancer properties.

  • Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine analogues

  • Imidazo[1,2-a]pyrimidine derivatives

  • Other heterocyclic aromatic compounds

Properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6;/h1-3,5H,4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPFPTNJZPZLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681033
Record name (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-74-6
Record name (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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